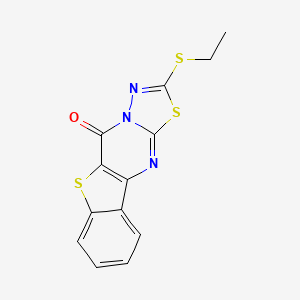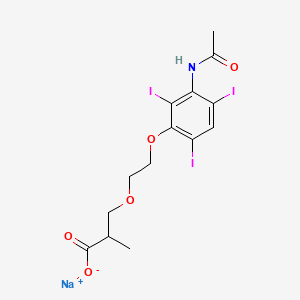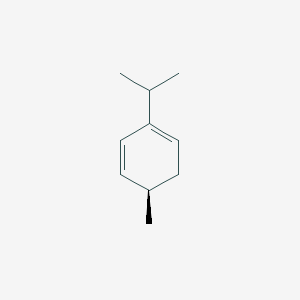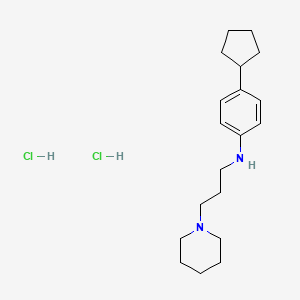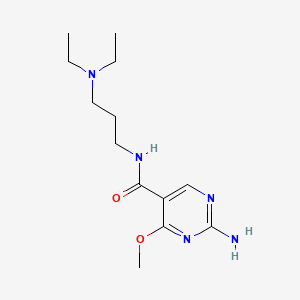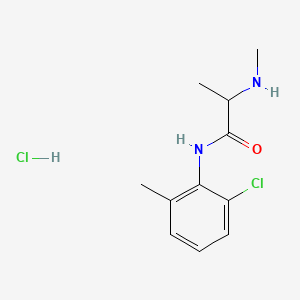
Propionamide, 3-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionamide, 3-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound with a complex structure It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
The synthesis of Propionamide, 3-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves several steps. The synthetic route typically includes the reaction of propionamide with dimethylamine and 1,1,3,3-tetramethylbutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Propionamide, 3-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is explored for its potential therapeutic applications, including its use as a precursor for drug development. In industry, it is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Propionamide, 3-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Propionamide, 3-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride can be compared with other similar compounds, such as other propionamide derivatives and compounds with similar functional groups. These comparisons highlight its unique properties, such as its specific reactivity and potential applications. Similar compounds include N,N-dimethylpropionamide and N-(1,1,3,3-tetramethylbutyl)propionamide, which share some structural similarities but differ in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
96776-37-3 |
|---|---|
Molekularformel |
C13H29ClN2O |
Molekulargewicht |
264.83 g/mol |
IUPAC-Name |
3-(dimethylamino)-N-(2,4,4-trimethylpentan-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C13H28N2O.ClH/c1-12(2,3)10-13(4,5)14-11(16)8-9-15(6)7;/h8-10H2,1-7H3,(H,14,16);1H |
InChI-Schlüssel |
LLVDFVSJWIAJDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NC(=O)CCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


